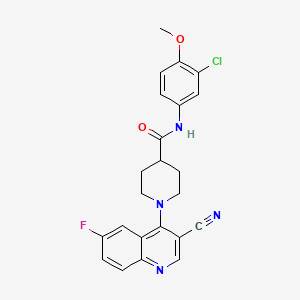

N-(3-chloro-4-methoxyphenyl)-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide

Description

This compound is a piperidine-4-carboxamide derivative featuring two distinct substituents:

- Piperidine-linked moiety: A 3-cyano-6-fluoroquinolin-4-yl group, which introduces a planar, electron-deficient heterocyclic system. The cyano (-CN) and fluoro (-F) substituents may enhance binding interactions and metabolic stability.

- Amide-linked moiety: A 3-chloro-4-methoxyphenyl group, combining halogenated and methoxy substituents that influence lipophilicity and steric effects.

Properties

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClFN4O2/c1-31-21-5-3-17(11-19(21)24)28-23(30)14-6-8-29(9-7-14)22-15(12-26)13-27-20-4-2-16(25)10-18(20)22/h2-5,10-11,13-14H,6-9H2,1H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLDHULXUDGZPNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClFN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-methoxyphenyl)-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide is a synthetic compound with potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by:

- Molecular Formula : C24H21ClFN5O2

- Molecular Weight : 465.9 g/mol

- IUPAC Name : N-[4-(3-chloro-4-methoxyphenyl)-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide] .

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values against different cancer types:

| Cell Line | IC50 (µM) | Type of Cancer |

|---|---|---|

| HCT116 | <1 | Colon Cancer |

| HT29 | <1 | Colon Cancer |

| Ca9-22 | 2.5 | Oral Squamous Cell Carcinoma |

| HL60 | 3.0 | Promyelocytic Leukemia |

| CEM | 2.0 | Lymphoma |

These results indicate that the compound is particularly potent against colon cancer cells, with IC50 values below 1 µM, suggesting a strong potential as an anticancer agent .

The mechanisms through which this compound exerts its cytotoxic effects include:

- Induction of Apoptosis : The compound promotes apoptotic cell death characterized by caspase activation and subG1 accumulation in certain cancer cell lines.

- Mitochondrial Dysfunction : It leads to depolarization of the mitochondrial membrane potential, which is a hallmark of apoptosis.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to oxidative stress and subsequent cell death .

Study 1: Anticancer Activity in Colon Cancer

A study evaluated the effects of the compound on human colon cancer cell lines (HCT116 and HT29). The results indicated that treatment with the compound resulted in significant cell shrinkage and increased apoptosis markers, including elevated caspase activity and ROS production .

Study 2: Selectivity Index Evaluation

In another investigation, the selectivity index (SI) was assessed by comparing the cytotoxic effects on malignant versus non-malignant cells. The compound displayed a high SI, indicating lower toxicity to non-malignant cells while effectively targeting cancer cells .

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide, also known by its CAS number 1207016-40-7, is a chemical compound with potential applications in scientific research, particularly in the development of antimalarial drugs . Quinoline derivatives, to which this compound belongs, have demonstrated significant activity in the preparation of other antimalarial drugs .

While specific case studies and comprehensive data tables focusing solely on the applications of this compound are not available within the provided search results, the broader context of quinoline derivatives offers insight into its potential uses .

Potential Applications

- Antimalarial Drug Development Quinoline derivatives are recognized for their antimalarial properties, suggesting that this compound could be utilized as a building block in synthesizing new antimalarial drugs .

- Further Research The compound may be of interest in scientific research .

Related Information on Quinoline Derivatives

- Quinoline derivatives have other important activities .

- Sulfonyl-quinoline derivatives are a class of compounds that have been synthesized and studied . These derivatives include variations with different substitutions on the phenyl and quinoline rings, such as chlorine, fluorine, and methoxy groups .

- Examples of sulfonyl-quinoline derivatives include:

- 4-(3-chlorophenyl)-8-fluoro-3-(4-methoxyphenyl)sulfonylquinoline

- 3-(3,5-dichlorophenyl)sulfonyl-4-(3,4-difluorophenyl)-8-fluoroquinoline

- 3-(3,5-dichlorophenyl)sulfonyl-6-fluoro-4-(3-fluorophenyl)quinoline

- 3-(3-chloro-4-methylphenyl)sulfonyl-6-fluoro-4-(3-methoxyphenyl)quinoline

- 3-(3-chloro-4-methylphenyl)sulfonyl-7-fluoro-4-(3-fluorophenyl)quinoline

- 3-(3-chloro-5-fluorophenyl)sulfonyl-4-(3-fluorophenyl)quinolin-7-amine

- 3-(3-chloro-5-fluorophenyl)sulfonyl-4-(4-chlorophenyl)quinoline

- 3-[7-chloro-4-(2-fluorophenyl)quinolin-3-yl]sulfonylbenzonitrile

- 4-(3-chlorophenyl)-8-fluoro-3-(3-fluorophenyl)sulfonylquinoline

Comparison with Similar Compounds

Structural Variations in Piperidine-Carboxamide Derivatives

The table below highlights key structural differences and similarities between the target compound and analogs from the evidence:

*Calculated based on IUPAC name; molecular weight: 480.89 g/mol.

Key Observations

Heterocyclic Diversity: The target compound’s quinoline core (electron-deficient aromatic system) contrasts with oxazole () or pyrimidine () groups in analogs. The cyano and fluoro substituents on quinoline may enhance target binding compared to methyl or trifluoromethyl groups in oxazole derivatives .

Substituent Effects :

- The 3-chloro-4-methoxyphenyl group in the target combines halogenation and methoxy substitution, balancing lipophilicity and hydrogen-bonding capacity. Analogs with 3-chloro-4-fluorobenzyl () or 4-fluorobenzyl () substituents prioritize halogen interactions but lack methoxy’s polarity.

- cis-3,5-Dimethylpiperidinylpropyl chains in –3 introduce conformational rigidity, whereas the target’s simpler piperidine lacks such modifications.

Synthetic Yields and Purity :

- Analogs in –3 show moderate yields (58–76%) and high purity (>98%), suggesting efficient synthetic routes for piperidine-carboxamides. The target compound’s synthesis details are unspecified but may follow similar protocols .

The quinoline moiety’s planar structure may favor intercalation or kinase binding, akin to known quinoline-based drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.